molecular formula C22H17ClFNO3S B11300318 7-[(2-chloro-6-fluorobenzyl)oxy]-6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one

7-[(2-chloro-6-fluorobenzyl)oxy]-6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one

Cat. No.: B11300318
M. Wt: 429.9 g/mol
InChI Key: HMJFKOGOUQLFDD-UHFFFAOYSA-N
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Description

7-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]-6-ETHYL-3-(4-METHYL-1,3-THIAZOL-2-YL)-4H-CHROMEN-4-ONE is a complex organic compound that features a chromen-4-one core structure with various substituents. This compound is notable for its potential biological activities, which include antibacterial, antifungal, and anti-inflammatory properties. The presence of the thiazole ring and the chromen-4-one moiety contributes to its diverse pharmacological profile.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]-6-ETHYL-3-(4-METHYL-1,3-THIAZOL-2-YL)-4H-CHROMEN-4-ONE typically involves multiple steps, starting with the preparation of the chromen-4-one core This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the chromen-4-one moiety, converting it to dihydro derivatives.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives of the chromen-4-one core.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial properties against a range of bacterial and fungal strains.

    Medicine: Explored for its anti-inflammatory and anticancer activities, making it a candidate for drug development.

Mechanism of Action

The mechanism of action of 7-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]-6-ETHYL-3-(4-METHYL-1,3-THIAZOL-2-YL)-4H-CHROMEN-4-ONE involves its interaction with various molecular targets. The thiazole ring can bind to enzymes and receptors, modulating their activity. The chromen-4-one moiety can intercalate with DNA, affecting transcription and replication processes. These interactions lead to the compound’s observed biological effects, such as antimicrobial and anti-inflammatory activities.

Comparison with Similar Compounds

    Thiazole Derivatives: Compounds like thiazole-4-carboxylic acid and thiazole-2-amine share the thiazole ring structure.

    Chromen-4-one Derivatives: Compounds such as 4H-chromen-4-one and its various substituted forms.

Uniqueness: The uniqueness of 7-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]-6-ETHYL-3-(4-METHYL-1,3-THIAZOL-2-YL)-4H-CHROMEN-4-ONE lies in its combined structural features, which confer a broad spectrum of biological activities. The specific arrangement of substituents enhances its binding affinity to multiple targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C22H17ClFNO3S

Molecular Weight

429.9 g/mol

IUPAC Name

7-[(2-chloro-6-fluorophenyl)methoxy]-6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)chromen-4-one

InChI

InChI=1S/C22H17ClFNO3S/c1-3-13-7-14-20(28-10-16(21(14)26)22-25-12(2)11-29-22)8-19(13)27-9-15-17(23)5-4-6-18(15)24/h4-8,10-11H,3,9H2,1-2H3

InChI Key

HMJFKOGOUQLFDD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1OCC3=C(C=CC=C3Cl)F)OC=C(C2=O)C4=NC(=CS4)C

Origin of Product

United States

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